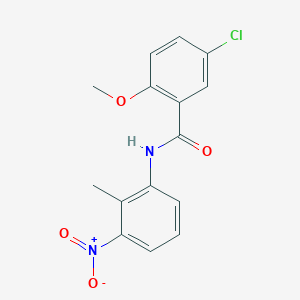

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

Description

5-Chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is a benzamide derivative characterized by a 5-chloro-2-methoxy-substituted aromatic ring linked via an amide bond to a 2-methyl-3-nitrophenyl group. This compound belongs to a broader class of sulfonamide and benzamide derivatives studied for their diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer properties . Its structural framework allows for systematic modifications to optimize biological activity, making it a focal point in medicinal chemistry research.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-9-12(4-3-5-13(9)18(20)21)17-15(19)11-8-10(16)6-7-14(11)22-2/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGVETOTGDWCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group, forming 2-methyl-3-nitrobenzoic acid.

Amidation: The nitrobenzoic acid is then converted to its corresponding amide by reacting with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation reactions, followed by efficient purification techniques such as distillation or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-chloro-2-methoxy-N-(2-methyl-3-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Material Science: It can be used in the development of novel materials with specific properties.

Biological Studies: The compound can be used to study the effects of nitro and chloro substituents on biological activity.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Molecular Data

Table 2: Pharmacological Activities of Selected Analogs

Key Structural-Activity Relationships (SAR)

Sulfonamide vs. Nitrophenyl Groups: The replacement of the 2-methyl-3-nitrophenyl group with a sulfamoylphenethyl moiety (e.g., 16673-34-0) enhances anti-inflammatory activity by targeting the NLRP3 inflammasome .

Substituent Position and Size :

- Para-substituted sulfonamides (e.g., 4-sulfamoylphenethyl in 16673-34-0) improve solubility and binding affinity to enzymatic pockets compared to ortho/meta substitutions .

- Bulky substituents like trifluoromethyl groups (Compound 31) enhance anticancer activity but may reduce metabolic stability .

Heterocyclic Additions :

- Pyridine or pyrazole rings (e.g., 15a and 15b) confer selectivity for specific enzymes, such as α-amylase or acetylcholinesterase .

Biological Activity

5-Chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of chloro, methoxy, and nitro groups on the benzamide backbone suggests diverse interactions with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.74 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in various biological effects such as:

- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) .

- Cell Proliferation Modulation : Preliminary studies indicate that it may inhibit cell proliferation, suggesting potential anticancer properties .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on recent studies:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits MMPs | |

| Anticancer Potential | Reduces cell proliferation | |

| Interaction with Cellular Targets | Forms reactive intermediates |

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxy-N-(2-methylphenyl)benzamide | Lacks nitro group | Different activity profile |

| 5-Chloro-2-methoxy-N-(3-nitrophenyl)benzamide | Lacks methyl group | Variations in reactivity and binding |

This comparison highlights how the presence of both nitro and methyl groups can significantly influence the compound's chemical reactivity and biological activity.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance, a study synthesized various derivatives of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide and evaluated their anti-proliferative activity against cancer cell lines. Results indicated that modifications to the benzamide structure could enhance efficacy .

Q & A

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted benzoyl chloride with an aniline derivative. Key steps include:

- Step 1: Preparation of 5-chloro-2-methoxybenzoyl chloride via thionyl chloride treatment of the corresponding carboxylic acid .

- Step 2: Reaction with 2-methyl-3-nitroaniline in anhydrous dichloromethane (DCM) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at -50°C to minimize side reactions .

- Optimization: Adjust molar ratios (e.g., 1:1.2 benzoyl chloride:aniline), solvent polarity (e.g., DMF for solubility), and temperature (0–5°C for stability of nitro groups). Yield improvements (>75%) are achieved via dropwise addition of reagents and inert atmosphere .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: 1H NMR to confirm methoxy (-OCH3) at δ 3.8–4.0 ppm and nitro (-NO2) aromatic protons at δ 8.2–8.5 ppm. 13C NMR detects carbonyl (C=O) at ~168 ppm .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to verify molecular ion [M+H]+ at m/z 361.1 .

- XRD: Single-crystal X-ray diffraction resolves regiochemistry of the nitro and methyl groups on the phenyl ring .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer: Initial screening should focus on:

- Antimicrobial Activity: Broth microdilution assays against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Use doxorubicin as a positive control .

- Solubility: Shake-flask method in PBS (pH 7.4) and DMSO to assess bioavailability .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methoxy, nitro) influence the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

-

Analog Synthesis: Replace chloro with fluoro or methyl to test electronic effects. Remove methoxy to assess hydrogen-bonding roles .

-

Biological Testing: Compare MIC values and IC50 (cytotoxicity) across analogs. Example:

Substituent MIC (µg/mL) S. aureus IC50 (µM) HeLa Cl, OCH3, NO2 8.2 12.3 F, OCH3, NO2 15.4 18.7 Cl, H, NO2 32.1 >50

Q. How can contradictory data in biological assays (e.g., varying IC50 across studies) be resolved?

Methodological Answer: Address discrepancies via:

- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and incubation times (48–72 hours) .

- Metabolic Interference Testing: Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to rule out metabolically induced false negatives .

- Statistical Validation: Triplicate runs with ANOVA and post-hoc Tukey tests (p<0.05 significance) .

Q. What computational approaches can predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Parameters: Grid size 60×60×60 Å, exhaustiveness=20 .

- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Modeling: Build 2D descriptors (e.g., logP, polar surface area) in MOE software to correlate structural features with activity .

Q. What strategies improve synthetic yield while minimizing nitro group reduction?

Methodological Answer:

- Protection of Nitro Groups: Use Boc (tert-butoxycarbonyl) or acetyl groups during acidic/basic steps .

- Catalytic Hydrogenation Avoidance: Replace Pd/C with milder reductants (e.g., Na2S2O4) in protic solvents .

- In-situ Monitoring: TLC (hexane:ethyl acetate 3:1) to detect premature reduction byproducts (Rf ~0.3 vs. 0.5 for product) .

Q. How can regioselective functionalization of the benzamide scaffold be achieved?

Methodological Answer:

- Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) at -78°C to install groups at the 4-position of the benzamide ring .

- Cross-Coupling: Suzuki-Miyaura reaction with aryl boronic acids (e.g., 4-fluorophenyl) at the 5-chloro position via Pd(PPh3)4 catalysis .

- Photocatalysis: Visible-light-mediated C-H activation for methoxy group substitution .

Q. What analytical techniques resolve degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose compound to pH 1.2 (HCl) and pH 8.0 (PBS) at 37°C for 24 hours .

- LC-HRMS: Identify hydrolyzed products (e.g., free carboxylic acid from amide cleavage) via accurate mass (<5 ppm error) .

- Stability Indicating Assays: Compare UV spectra (λmax 254 nm) pre- and post-degradation .

Q. How do solvent polarity and proticity affect crystallization for XRD studies?

Methodological Answer:

- Solvent Screening: Test ethyl acetate (low polarity), methanol (protic), and acetonitrile (aprotic). Slow evaporation at 4°C .

- Additive Use: Introduce 1% DMSO to reduce nucleation rate, yielding larger crystals .

- Data Collection: Synchrotron radiation (λ = 0.7 Å) for high-resolution diffraction (<0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.